molecular formula C2H4AsCl3 B13816115 Arsine, (2-chloroethyl)dichloro- CAS No. 30077-45-3

Arsine, (2-chloroethyl)dichloro-

Cat. No.: B13816115
CAS No.: 30077-45-3
M. Wt: 209.33 g/mol
InChI Key: KNPBPPXXEBEZAO-UHFFFAOYSA-N
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Description

Arsine, (2-chloroethyl)dichloro- is an organoarsenic compound known for its chemical reactivity and potential applications in various fields This compound is characterized by the presence of arsenic bonded to a 2-chloroethyl group and two chlorine atoms

Preparation Methods

The synthesis of Arsine, (2-chloroethyl)dichloro- typically involves the reaction of 2-chloroethanol with arsenic trichloride. The reaction proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds.

Chemical Reactions Analysis

Arsine, (2-chloroethyl)dichloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.

    Substitution: The chlorine atoms can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Arsine, (2-chloroethyl)dichloro- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studies have explored its effects on biological systems, including its potential as a toxic agent.

    Medicine: Research has investigated its potential use in chemotherapy due to its toxic properties.

    Industry: It is used in the production of other chemicals and materials, particularly in the field of materials science.

Mechanism of Action

The mechanism of action of Arsine, (2-chloroethyl)dichloro- involves its interaction with cellular components, leading to the disruption of cellular functions. It can bind to proteins and enzymes, inhibiting their activity and causing cellular damage. The molecular targets include thiol-containing enzymes and proteins, which are essential for cellular metabolism and function.

Comparison with Similar Compounds

Arsine, (2-chloroethyl)dichloro- can be compared with other similar compounds such as:

    Ethyldichloroarsine: Another organoarsenic compound with similar toxic properties.

    Methyldichloroarsine: Similar in structure but with a methyl group instead of a 2-chloroethyl group.

    Lewisite: A well-known chemical warfare agent with similar arsenic-chlorine bonds

Properties

IUPAC Name

dichloro(2-chloroethyl)arsane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4AsCl3/c4-2-1-3(5)6/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPBPPXXEBEZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[As](Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4AsCl3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184158
Record name Arsine, (2-chloroethyl)dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30077-45-3
Record name Arsine, (2-chloroethyl)dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030077453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsine, (2-chloroethyl)dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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